Carboxyamidotriazole

Description

Properties

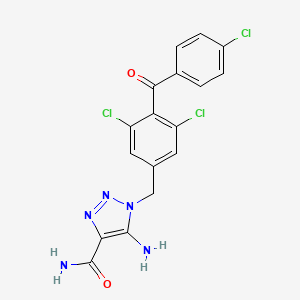

IUPAC Name |

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRZHQBJSXRYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244108 | |

| Record name | Carboxyamidotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99519-84-3 | |

| Record name | Carboxyamidotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99519-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyamidotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099519843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyamidotriazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 99519-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxyamidotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99519-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXYAMIDOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ST3ZF52WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carboxyamidotriazole (CAI): A Technical Guide to its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyamidotriazole (CAI) is a synthetic small molecule that has demonstrated potent anti-angiogenic and anti-tumor activities. Its primary mechanism of action centers on the inhibition of calcium-mediated signal transduction pathways, which are critical for endothelial cell proliferation, migration, and the formation of new blood vessels—a process known as angiogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which CAI exerts its anti-angiogenic effects, with a focus on its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Calcium Influx

The central tenet of CAI's anti-angiogenic activity is its ability to inhibit non-voltage-operated calcium channels, also known as store-operated calcium channels (SOCCs). This blockade of calcium influx into endothelial cells disrupts a cascade of downstream signaling events that are essential for angiogenesis.

VEGF, a potent pro-angiogenic factor, initiates its signaling by binding to the VEGF receptor-2 (VEGFR-2) on the surface of endothelial cells. This binding triggers a series of intracellular events, including the activation of phospholipase C-gamma (PLCγ), which in turn leads to the production of inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This depletion of intracellular calcium stores activates SOCCs, such as those containing the Orai1 protein, leading to a sustained influx of extracellular calcium. This sustained increase in intracellular calcium is a critical signal for various angiogenic processes.

CAI intervenes in this pathway by directly or indirectly inhibiting these non-voltage-operated calcium channels, thereby preventing the sustained increase in intracellular calcium concentration that is induced by VEGF.[1][2] This disruption of calcium homeostasis is the foundational event for the majority of CAI's anti-angiogenic effects.

Impact on VEGF Signaling Pathway

While CAI's primary target is calcium influx, its effects ripple through the VEGF signaling cascade. It is important to note that CAI does not prevent the initial activation of VEGFR-2 or the activation of some downstream effectors like MAP kinase.[1][2] However, the absence of the requisite calcium signal renders these upstream activation events insufficient to drive the full angiogenic program.[1][2]

The key downstream pathways affected by CAI's inhibition of calcium influx include:

-

Nitric Oxide Synthase (NOS) and Nitric Oxide (NO) Production: The sustained elevation of intracellular calcium is a crucial co-factor for the activation of endothelial nitric oxide synthase (eNOS). The product of this enzyme, nitric oxide (NO), is a key signaling molecule in angiogenesis, promoting vasodilation, endothelial cell migration, and proliferation. By blocking the calcium signal, CAI leads to a dose-dependent decrease in NOS expression and a subsequent reduction in NO production.[3][4][5][6][7][8] This, in turn, contributes to the overall anti-angiogenic effect.

-

VEGF Expression and Secretion: Interestingly, the disruption of the calcium-NOS-NO pathway by CAI has a feedback effect on VEGF itself. Studies have shown that treatment with CAI leads to a decrease in both VEGF expression and secretion by endothelial cells.[3][4][5][6][7] This suggests that CAI can disrupt a positive feedback loop that sustains the angiogenic microenvironment.

The following diagram illustrates the VEGF signaling pathway and the point of intervention by this compound.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-angiogenic effects of CAI.

| Parameter | Cell Line/Model | CAI Concentration | Effect | Reference |

| IC50 for Cell Proliferation | HEK-293 cells | 1.6 µM | Inhibition of cell proliferation | [9] |

| Inhibition of Microvessel Formation | Rat Aortic Rings | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of new microvessel formation | [4][5][6][7] |

| Inhibition of Endothelial Cell Proliferation | Human Aortic Endothelial Cells (HAECs) | 0.25 - 12.0 µg/mL | Dose-dependent inhibition of proliferation | [3][4][5][6][7] |

| Inhibition of VEGF Secretion | A2058 Human Melanoma Cells | Not specified | Inhibition of VEGF secretion under media restriction and acidic pH | [10] |

| Reduction in Circulating VEGF | A2058 Human Melanoma Xenograft in vivo | Orally administered | Marked reduction in circulating VEGF | [10] |

| Reduction in Circulating IL-8 | A2058 Human Melanoma Xenograft in vivo | Orally administered | 88% reduction in circulating IL-8 concentration | [10] |

| Reduction in Vascular Volume | B16F1 Melanoma Liver Metastases in vivo | Orally administered | Significant decrease in vascular volume percentage within metastases | [11][12] |

| Parameter | Cell Line | CAI Concentration | Effect on Protein Expression/Secretion | Reference |

| NOS Expression | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in NOS expression | [3][4][5][6][7] |

| VEGF Expression | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in VEGF expression | [3][4][5][6][7] |

| VEGF Secretion | Human Aortic Endothelial Cells (HAECs) | Dose-dependent | Decrease in VEGF secretion | [3][4][5][6][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the anti-angiogenic mechanism of CAI.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Endothelial cells (e.g., HUVECs, HAECs)

-

Culture medium

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

VEGF or other stimulants

-

CAI or other inhibitors

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

-

Cell Seeding: Seed endothelial cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and allow them to adhere and reach the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

De-esterification: After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Baseline Fluorescence Measurement:

-

Mount the dish or plate on the fluorescence imaging system.

-

Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

-

Stimulation and Inhibition:

-

To study the effect of CAI, pre-incubate the cells with the desired concentration of CAI for a specified period before adding the stimulant.

-

Add VEGF or another agonist to stimulate a calcium response and continue recording the fluorescence changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration.

-

The change in the F340/F380 ratio over time reflects the dynamics of the intracellular calcium response.

-

The following diagram outlines the workflow for measuring intracellular calcium concentration.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, is used to quantify the chemotactic migration of endothelial cells in response to a chemoattractant.

Materials:

-

Transwell inserts (typically with 8.0 µm pore size polycarbonate membranes)

-

24-well plates

-

Endothelial cells

-

Serum-free or low-serum medium

-

Chemoattractant (e.g., VEGF)

-

CAI or other inhibitors

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Preparation:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add chemoattractant (e.g., VEGF in serum-free medium) to the lower chamber.

-

In the upper chamber (the insert), add serum-free medium.

-

-

Cell Seeding:

-

Harvest endothelial cells and resuspend them in serum-free medium.

-

If testing inhibitors, pre-incubate the cells with CAI.

-

Seed the cells into the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (typically 4-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining:

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution.

-

Stain the fixed cells with a suitable staining solution.

-

-

Quantification:

-

Allow the stained inserts to dry.

-

Count the number of migrated cells on the lower surface of the membrane using a microscope. Multiple fields of view should be counted for each insert and averaged.

-

Alternatively, the stain can be eluted and the absorbance measured to quantify the number of migrated cells.

-

Endothelial Cell Tube Formation Assay on Matrigel

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, such as Matrigel.

Materials:

-

Matrigel (or other basement membrane extract)

-

96-well or 24-well plates

-

Endothelial cells

-

Culture medium

-

VEGF (optional, as a stimulant)

-

CAI or other inhibitors

-

Microscope with imaging capabilities

Procedure:

-

Matrigel Coating:

-

Thaw Matrigel on ice.

-

Coat the wells of a pre-chilled plate with a thin layer of Matrigel.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding:

-

Harvest endothelial cells and resuspend them in culture medium.

-

If testing inhibitors, add CAI to the cell suspension.

-

Seed the cells onto the solidified Matrigel.

-

-

Incubation: Incubate the plate at 37°C for 4-18 hours. During this time, endothelial cells will differentiate and form a network of tube-like structures.

-

Imaging and Quantification:

-

Visualize the tube formation using a phase-contrast microscope.

-

Capture images of the tube network.

-

Quantify the extent of tube formation using image analysis software. Common parameters for quantification include total tube length, number of junctions, and number of loops.

-

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is used to detect the phosphorylation status of VEGFR-2, a key indicator of its activation, in response to VEGF and the effect of CAI.

Materials:

-

Endothelial cells

-

VEGF

-

CAI

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-VEGFR-2 and anti-total-VEGFR-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture endothelial cells to near confluency.

-

Serum-starve the cells for a few hours before treatment.

-

Pre-treat cells with CAI, if applicable.

-

Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total VEGFR-2 to normalize the phosphorylation signal to the total amount of receptor.

Conclusion

This compound exerts its anti-angiogenic effects primarily by inhibiting non-voltage-operated calcium influx in endothelial cells. This fundamental action disrupts the downstream signaling cascade initiated by VEGF, leading to the suppression of key angiogenic processes, including endothelial cell proliferation, migration, and tube formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the anti-angiogenic properties of CAI and similar compounds. The continued investigation into the intricate details of CAI's mechanism of action will be crucial for its potential clinical applications in oncology and other angiogenesis-dependent diseases.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. corning.com [corning.com]

- 4. biocompare.com [biocompare.com]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

- 6. researchgate.net [researchgate.net]

- 7. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholar.usuhs.edu [scholar.usuhs.edu]

- 9. This compound-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of the pro-angiogenic microenvironment by carboxyamido-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Carboxyamidotriazole (CAI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole (CAI), chemically known as 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]-1H-1,2,3-triazole-4-carboxamide, is a novel anti-neoplastic agent that has garnered significant interest for its unique mechanism of action as a calcium channel blocker.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for CAI, detailed experimental protocols, and a summary of the quantitative data associated with its production. Additionally, it elucidates the key signaling pathways modulated by CAI, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound is a small molecule inhibitor with demonstrated anti-proliferative and anti-metastatic properties.[3] Its mode of action is primarily attributed to the inhibition of non-voltage-operated calcium channels, which disrupts calcium-mediated signal transduction pathways crucial for tumor growth and angiogenesis.[4] Understanding the synthetic routes to CAI is fundamental for its further investigation and potential clinical application. This guide outlines the most common and efficient methods for its laboratory-scale and potential pilot-scale synthesis.

Synthesis Pathways of this compound

The core structure of this compound, a substituted 1,2,3-triazole, is typically assembled via a 1,3-dipolar cycloaddition reaction. This key step involves the reaction of a substituted benzyl azide with a cyanoacetamide derivative. Two primary variations of this approach have been reported, differing in the choice of base and solvent system.

Pathway A: Sodium Ethoxide Mediated Cycloaddition

A widely cited method for the synthesis of 5-amino-4-carboxamido-1,2,3-triazole derivatives involves the use of sodium ethoxide as a base.[5] This pathway is a classical approach to forming the triazole ring from an azide and an active methylene compound.

Pathway B: Potassium Carbonate in Polar Aprotic Solvent

An alternative and potentially more scalable method utilizes potassium carbonate as the base in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[6] This method is described in the patent literature and may offer advantages in terms of reagent handling and work-up procedures.

A logical workflow for the synthesis of this compound is depicted below:

Figure 1: General experimental workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound and its key intermediate.

Synthesis of the Key Intermediate: 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide

The precursor to the final cycloaddition is the corresponding benzyl azide. A common route to this intermediate starts from the commercially available benzyl alcohol and proceeds via an azidation reaction. A safer alternative to using sodium azide involves the in-situ generation of an azide transfer reagent, such as p-toluenesulfonyl azide.[6]

Protocol using p-Toluenesulfonyl Azide:

-

Preparation of p-Toluenesulfonyl Azide: p-Toluenesulfonyl hydrazide is dissolved in a dilute acid aqueous solution (e.g., hydrochloric acid) and cooled to -10 to 20 °C. An aqueous solution of a nitrite (e.g., sodium nitrite) is added dropwise while maintaining the temperature. The reaction is stirred until completion to yield a solution of p-toluenesulfonyl azide.[6]

-

Azidation Reaction: The starting material, 3,5-dichloro-4-(4-chlorobenzoyl)benzyl alcohol, is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMAc). A base (e.g., calcium hydroxide, potassium carbonate) is added to the solution. The prepared p-toluenesulfonyl azide solution is then added, and the reaction mixture is stirred at a temperature ranging from 0 to 65 °C until the reaction is complete as monitored by HPLC or TLC.[6]

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization to yield the pure 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide.[6]

Synthesis of this compound (Pathway B)

Protocol using Potassium Carbonate in DMSO:

-

Reaction Setup: To a reaction vessel, add dimethyl sulfoxide (DMSO) and potassium carbonate. Stir the suspension and add cyanoacetamide. Continue stirring at room temperature for approximately 30 minutes.[6]

-

Cycloaddition: Add the previously synthesized 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide to the reaction mixture. The reaction is stirred at room temperature and monitored by HPLC until completion.[6]

-

Work-up and Purification: The reaction mixture is filtered. The filtrate is then slowly added to water under stirring to induce crystallization. The resulting precipitate is collected by filtration, washed, and dried to afford this compound.[6]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound, based on the patent literature. Yields and purities are representative and may vary based on reaction scale and optimization.

| Step | Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Intermediate Azide Synthesis | 3,5-dichloro-4-(4-chlorobenzoyl)benzyl alcohol, p-toluenesulfonyl azide | DMAc | Calcium Hydroxide | 50 | ~74.1 | ~94.7 | [6] |

| This compound Synthesis | 3,5-dichloro-4-(4-chlorobenzoyl)benzyl azide, Cyanoacetamide | DMSO | Potassium Carbonate | Room Temperature | High | High | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several critical signaling pathways, primarily through its role as a calcium channel inhibitor.

Figure 2: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The synthesis of this compound is well-documented, with the 1,3-dipolar cycloaddition of a substituted benzyl azide and cyanoacetamide being the cornerstone of its preparation. The choice of reaction conditions, particularly the base and solvent, can be adapted for different laboratory settings and scalability requirements. The multifaceted mechanism of action of CAI, involving the disruption of key signaling pathways, underscores its potential as a therapeutic agent. This guide provides a foundational understanding for researchers aiming to synthesize and further investigate this promising anti-cancer compound.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN114315637A - Preparation method of this compound and this compound intermediate - Google Patents [patents.google.com]

- 7. tvst.arvojournals.org [tvst.arvojournals.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Chemical Properties of Carboxyamidotriazole (CAI)

Introduction

This compound (CAI), also known by its synonyms L-651,582 and NSC-609974, is a synthetic small molecule that has been the subject of extensive research due to its potent anti-angiogenic, anti-proliferative, and anti-metastatic properties. Initially investigated as an anti-parasitic agent, its unique mechanism of action as a calcium channel blocker quickly pivoted its development towards oncology. This guide provides a comprehensive overview of the discovery, chemical properties, and key experimental protocols related to CAI.

Discovery and Development

This compound was first synthesized and patented by scientists at Merck & Co., Inc. in the mid-1980s. The initial patent, EP 0151529, filed in 1985, describes a series of 5-(amino or substituted amino)-1,2,3-triazoles, including the compound that would later be known as this compound or L-651,582.

The development of CAI was initially aimed at identifying novel anti-parasitic agents. However, subsequent studies revealed its potent effects on calcium signaling pathways, which are crucial for a variety of cellular processes, including cell proliferation and migration. This discovery led to a shift in its therapeutic focus towards cancer treatment.

Timeline of Key Developments:

-

1985: European patent EP 0151529 filed by Merck & Co., Inc., describing the synthesis of a class of 5-amino-1,2,3-triazole derivatives, including the structure of this compound.

-

Early 1990s: The anti-proliferative and calcium influx inhibitory properties of L-651,582 (CAI) are first reported in scientific literature.

-

Mid-1990s to Present: Extensive preclinical and clinical studies investigate the efficacy of CAI as an anti-cancer agent, focusing on its anti-angiogenic and anti-metastatic effects.

Chemical Properties

This compound is a white to beige crystalline powder. Its chemical structure consists of a substituted 1,2,3-triazole core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-Amino-1-{[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | |

| Synonyms | CAI, L-651,582, NSC-609974 | |

| CAS Number | 99519-84-3 | |

| Chemical Formula | C₁₇H₁₂Cl₃N₅O₂ | |

| Molecular Weight | 424.67 g/mol | |

| Appearance | White to beige powder | |

| Melting Point | 200-202 °C | |

| Solubility | DMSO: 10 mg/mL (clear solution) | |

| Slightly soluble in methanol. | ||

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the original patent literature. A key step involves the 1,3-dipolar cycloaddition reaction. Below is a representative synthetic scheme and a general protocol.

Synthetic Scheme:

Detailed Protocol for the Cycloaddition Step:

This protocol is adapted from a similar synthesis of a 5-amino-1,2,3-triazole-4-carboxamide derivative.

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at 60°C.

-

Addition of Cyanoacetamide: To the stirred sodium ethoxide solution, add 2-cyanoacetamide. Stir the mixture for 5-10 minutes.

-

Addition of Benzyl Azide: Add the 4-(4-chlorobenzoyl)-3,5-dichlorobenzyl azide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0°C. The product may precipitate out of the solution. The crude product can be collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample is molten. For pure compounds, this range is typically narrow (0.5-1°C).

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/100mL).

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily by inhibiting calcium influx through non-voltage-gated calcium channels. This disruption of calcium homeostasis affects several downstream signaling pathways critical for cell proliferation, angiogenesis, and metastasis.

Inhibition of Calcium-Mediated Signaling

CAI blocks both the influx of extracellular calcium and the release of calcium from intracellular stores. This leads to a reduction in the intracellular calcium concentration, which in turn inhibits calcium-dependent signaling cascades.

Anti-Angiogenic Effects via VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) triggers a signaling cascade that is partially dependent on intracellular calcium. By inhibiting this calcium-dependent signaling, CAI can block the pro-angiogenic effects of VEGF.

Modulation of Inflammatory and Proliferative Pathways

CAI has also been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation. This activity contributes to its overall anti-cancer effects.

Conclusion

This compound is a fascinating molecule with a rich history of discovery and a complex mechanism of action. Its ability to modulate intracellular calcium levels has made it a valuable tool for studying calcium-dependent signaling and a promising candidate for anti-cancer therapy. This guide provides a foundational understanding of its discovery and chemical properties, which we hope will be a valuable resource for researchers in the field of drug development.

A-Technical-Guide-to-the-Preclinical-Pharmacology-of-Carboxyamidotriazole-(CAI)

-An-In-Depth-Review-for-Drug-Development-Professionals-

Abstract

Carboxyamidotriazole (CAI) is a synthetic, orally bioavailable small molecule that functions as a non-selective calcium channel blocker.[1][2] Initially investigated for its anti-parasitic properties, CAI has demonstrated significant cytostatic, anti-angiogenic, and anti-metastatic activities in a broad range of preclinical cancer models.[3][4] Its primary mechanism of action involves the inhibition of non-voltage-operated calcium channels, which disrupts calcium-mediated signal transduction pathways crucial for cell proliferation and angiogenesis.[1][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of CAI, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols to inform ongoing research and drug development efforts.

1.-Mechanism-of-Action

CAI exerts its anti-tumor effects through the modulation of intracellular calcium ([Ca2+]i) homeostasis and the downstream signaling cascades. The core mechanism involves the inhibition of calcium influx, which in turn affects multiple pathways critical for tumor growth and survival.

1.1-Inhibition-of-Calcium-Influx

CAI is a potent inhibitor of transmembrane calcium influx, particularly targeting non-voltage-operated calcium channels.[1][5] It blocks store-operated calcium entry (SOCE), a process activated upon the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).[7][8] A key component of SOCE is the Orai1 channel, which CAI has been shown to block.[9] This disruption of calcium entry has been observed in various cell types, including endothelial and cancer cells.[3][7]

-

Primary Target: Non-voltage-operated calcium channels, including Store-Operated Calcium (SOC) channels (e.g., Orai1).[1][8][9]

-

Secondary Effects: CAI also blocks L-type and T-type voltage-gated calcium channels at micromolar concentrations.[2]

1.2-Modulation-of-Signaling-Pathways

By attenuating the influx of calcium, CAI disrupts a multitude of downstream signaling pathways that are dependent on calcium as a second messenger. This leads to a cascade of anti-proliferative and anti-angiogenic effects.

-

VEGF-Signaling: CAI inhibits the signaling cascade induced by Vascular Endothelial Growth Factor-A (VEGF-A).[6] It blocks the VEGF-A-induced rise in intracellular calcium, which is necessary for endothelial cell proliferation.[6] This leads to the inhibition of nitric oxide synthase (NOS) activity and a subsequent decrease in the production of nitric oxide (NO) and VEGF itself.[10][11]

-

PI3K/mTOR-Pathway: In ovarian carcinoma cells, CAI has been shown to inhibit SOCE, leading to the deactivation of mTORC1 and a subsequent down-regulation of the anti-apoptotic protein Mcl-1.[8]

-

Other-Pathways: CAI has also been reported to inhibit signaling via pathways involving fibroblast growth factor (FGF), integrin, platelet-derived growth factor (PDGF), and Wnt-Norrin.[9] Furthermore, it can down-regulate the expression of matrix metalloproteinase-2 (MMP-2), c-fos, and HIF-1α.[9][11]

The following diagram illustrates the primary mechanism of action of CAI, focusing on its role in inhibiting calcium influx and the consequent effects on the VEGF signaling pathway.

Caption: Mechanism of this compound (CAI) Action.

2.-In-Vitro-Studies

A substantial body of in vitro research has characterized the anti-proliferative and anti-angiogenic effects of CAI across a variety of cell lines. The primary effect observed is cytostatic rather than cytotoxic.[4][12]

2.1-Anti-Proliferative-Activity

CAI demonstrates dose-dependent inhibition of cell growth in numerous cancer cell lines. The 50% inhibitory concentrations (IC50) typically fall within the low micromolar range.

Table-1:-IC50-Values-of-CAI-in-Various-Cell-Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| DU-145, PPC-1, PC3, LNCaP | Prostate Cancer | 10-30 µM | [12] |

| HEK-293 | Embryonic Kidney | 1.6 µM | [7] |

| FaDu, EVSCC17M | Squamous Cell Carcinoma | 13 µM, 15 µM | [2] |

| HUVEC | Human Umbilical Vein Endothelial | 1 µM | [2] |

| GH3 (L-type channels) | Rat Pituitary Cancer | 0.5 µg/mL | [2] |

| GH3 (T-type channels) | Rat Pituitary Cancer | 1.5 µg/mL | [2] |

| HeLa | Cervical Cancer | 0.06 µg/mL |[2] |

2.2-Anti-Angiogenic-and-Anti-Invasive-Activity

CAI effectively inhibits key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.

-

Endothelial-Cell-Proliferation: CAI inhibits the proliferation of human aortic endothelial cells (HAECs) in a dose-dependent manner at concentrations from 0.25 to 12.0 µg/ml.[10][11]

-

Invasion: In vitro invasion of prostate cancer cells (DU-145, PC3, PPC-1) through Matrigel was reduced by approximately 60-70% with 10 µM CAI.[12]

-

Gene-Expression: Treatment of HAECs with CAI resulted in a dose-dependent decrease in the expression and secretion of both Nitric Oxide Synthase (NOS) and VEGF.[10][11]

3.-In-Vivo-Studies

Preclinical in vivo studies have confirmed the anti-tumor and anti-angiogenic efficacy of CAI in various animal models.

3.1-Anti-Tumor-and-Anti-Metastatic-Activity

Oral administration of CAI has been shown to inhibit tumor growth and metastasis in xenograft models.

-

Liver-Metastases: In a B16F1 melanoma mouse model, oral CAI treatment significantly reduced the volume of liver metastases by a factor of 8.[13]

-

Choroidal-Neovascularization: In a mouse model of choroidal neovascularization, a single intravitreal injection of a 1 µg CAI nanoparticle formulation significantly decreased the neovascular volume to 25% of the saline control on day 7 and 30% on day 14.[9][14]

3.2-Anti-Angiogenic-Activity

In vivo studies have provided direct evidence of CAI's ability to inhibit tumor-associated angiogenesis.

Table-2:-In-Vivo-Anti-Angiogenic-Effects-of-CAI

| Model | Finding | Quantitative Data | Reference |

|---|---|---|---|

| B16F1 Melanoma Liver Metastases | Decreased vascular volume within metastases | Reduced by at least a factor of two | [13] |

| Rat Aortic Ring Assay | Inhibition of new microvessel formation | Dose-dependent inhibition (0.25-12.0 µg/ml) | [10][11] |

| Chicken Chorioallantoic Membrane (CAM) | Inhibition of angiogenesis | Effective at 20 µM |[2] |

The following diagram illustrates a typical workflow for preclinical evaluation of an anti-angiogenic agent like CAI.

Caption: General Preclinical Evaluation Workflow for CAI.

4.-Pharmacokinetics-and-Formulations

CAI is an orally active agent, but its absorption can be variable and its bioavailability is relatively low due to its hydrophobic nature.[3][15]

-

Absorption: Peak plasma concentrations are typically reached 2.4 +/- 1.5 hours after oral administration of a gelatin capsule formulation.[16]

Table-3:-Comparative-Pharmacokinetics-of-CAI-and-CTO-in-Rats-(Intravenous)

| Parameter | CAI-Orotate (CTO) | CAI | Reference |

|---|---|---|---|

| Elimination Half-life (hr) | 4.1 ± 0.06 | 2.41 ± 0.01 | [3] |

| AUC (ng-hr/mL) | 22272 ± 743 | 14748 ± 783 |[3] |

5.-Experimental-Protocols

This section provides an overview of the methodologies used in key preclinical studies of CAI.

5.1-Cell-Proliferation-Assay-(MTT-Assay)

-

Objective: To determine the cytostatic/cytotoxic effect of CAI on cancer cell lines.

-

Protocol:

-

Cells (e.g., human transitional cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[17]

-

Cells are treated with various concentrations of CAI (e.g., 10 µM) or vehicle control for specified time points (e.g., 24, 48, 72 hours).[17]

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by metabolically active cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability.[17]

-

5.2-In-Vitro-Invasion-Assay-(Matrigel-Chamber)

-

Objective: To assess the effect of CAI on the invasive potential of cancer cells.

-

Protocol:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, a basement membrane matrix.

-

Cancer cells (e.g., DU-145) are seeded in the upper chamber in serum-free media containing CAI (e.g., 10 µM) or vehicle control.[12]

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

-

The chambers are incubated for a set period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and membrane.

-

Non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion is calculated relative to the control.[12]

-

5.3-In-Vivo-Choroidal-Neovascularization-(CNV)-Model

-

Objective: To evaluate the anti-angiogenic efficacy of CAI in an in vivo model of ocular neovascularization.

-

Protocol:

-

Induction: Anesthesia is administered to mice. Laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing a wound-healing response that leads to choroidal neovascularization.[9][14]

-

Evaluation: At specified time points (e.g., day 7 and day 14), the volume of the CNV lesions is quantified using imaging techniques such as optical coherence tomography (OCT).[9][14]

-

Analysis: The CNV volume in the treated groups is compared to the vehicle control group to determine the percentage of inhibition.

-

6.-Conclusion

This compound is a signal transduction inhibitor with a well-documented preclinical profile characterized by potent anti-proliferative and anti-angiogenic activities. Its primary mechanism, the inhibition of calcium influx, leads to the disruption of multiple signaling pathways essential for tumor growth, invasion, and neovascularization. While its oral bioavailability presents a challenge, formulation advancements such as the orotate salt (CTO) and nanoparticle delivery systems have shown promise in improving its pharmacokinetic properties. The extensive preclinical data support the continued investigation of CAI and its analogs as cytostatic anti-cancer agents, particularly in combination with other therapies.

References

- 1. Facebook [cancer.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 4. ovid.com [ovid.com]

- 5. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.usuhs.edu [scholar.usuhs.edu]

- 11. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the calcium influx inhibitor carboxyamido-triazole on the proliferation and invasiveness of human prostate tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phase I clinical and pharmacokinetic study of oral this compound, a signal transduction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Carboxyamidotriazole: A Technical Guide to a Novel Calcium Signal Transduction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole (CAI) is a synthetic small molecule that functions as a potent inhibitor of calcium signal transduction. Initially investigated for its anti-parasitic properties, CAI has demonstrated significant anti-angiogenic and anti-proliferative activities, positioning it as a promising candidate in oncology and for the treatment of neovascular retinal diseases. This technical guide provides a comprehensive overview of CAI's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways it modulates.

Introduction

This compound, chemically known as 5-amino[4-chlorobenzoyl)-3,5-dichlorobenzyl]-1,2,3-triazole-4-carboxamide, is an orally bioavailable agent that uniquely targets non-voltage-operated calcium channels.[1][2] Its primary mechanism involves the inhibition of calcium influx into cells and the prevention of calcium release from intracellular stores, thereby disrupting a multitude of calcium-dependent signaling pathways crucial for cell proliferation, migration, and angiogenesis.[1][3] This cytostatic, rather than cytotoxic, activity has been the focus of extensive research, leading to numerous clinical trials for various solid tumors.[4][5]

Mechanism of Action: Inhibition of Calcium Signal Transduction

CAI's primary molecular target is the Orai1 protein, a critical component of the Ca2+ release-activated Ca2+ (CRAC) channel.[2] By blocking the Orai1 channel, CAI effectively inhibits store-operated calcium entry (SOCE), a fundamental process for maintaining intracellular calcium homeostasis.[2][6] This disruption has several downstream consequences:

-

Inhibition of Angiogenesis: CAI's anti-angiogenic effects are well-documented. By attenuating intracellular calcium concentrations, it interferes with key pro-angiogenic processes, including endothelial cell proliferation and migration.[2] This is partly achieved by down-regulating the expression and secretion of Vascular Endothelial Growth Factor (VEGF) and inhibiting the nitric-oxide synthase (NOS) pathway.[7][8]

-

Anti-proliferative Effects: CAI has been shown to inhibit the proliferation of various tumor cell lines in vitro, including those of the prostate, glioblastoma, and breast.[9] This is attributed to the disruption of calcium-dependent signaling pathways that are essential for cell cycle progression.

-

Modulation of Multiple Signaling Pathways: Beyond its direct impact on calcium channels, CAI influences a range of signaling cascades. It has been shown to inhibit PI3K activity and interfere with pathways involving fibroblast growth factor (FGF), integrins, and platelet-derived growth factor (PDGF).[2][3] Furthermore, CAI can down-regulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for tumor invasion and metastasis.[9]

The following diagram illustrates the central role of CAI in inhibiting calcium-mediated signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Inhibitory Activity of CAI

| Cell Line/Assay | Parameter | Value | Reference |

| GH3 Rat Pituitary Cancer Cells | IC50 (L-type Ca²⁺ channels) | 0.5 µg/mL | [10] |

| GH3 Rat Pituitary Cancer Cells | IC50 (T-type Ca²⁺ channels) | 1.5 µg/mL | [10] |

| CHO cells (muscarinic M₅ receptors) | IC50 (Carbachol-stimulated Ca²⁺ influx) | 935 nM | [10] |

| CHO cells (muscarinic M₅ receptors) | IC50 (A23187-stimulated Ca²⁺ influx) | 359 nM | [10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 (Proliferation) | 1 µM | [10] |

| FaDu Human Squamous Cell Carcinoma | IC50 (Growth) | 13 µM | [10] |

| EVSCC17M Human Squamous Cell Carcinoma | IC50 (Growth) | 15 µM | [10] |

| T. gondii in Human Fibroblasts & HeLa Cells | IC50 (Growth) | 0.06 µg/mL | [10] |

| Rat Aortic Cultures | Concentration Range (Inhibition of microvessel formation) | 0.25 - 12.0 µg/mL | [8] |

| Human Aortic Endothelial Cells (HAECs) | Concentration Range (Inhibition of proliferation) | 0.25 - 12.0 µg/mL | [8] |

Table 2: Pharmacokinetic Parameters of CAI Formulations in Humans

| Formulation | Dose | Cmax | Tmax (hours) | MTD | Key Toxicities | Reference |

| Gelatin Capsule | 75 mg/m² | - | 2.4 ± 1.5 | 75 mg/m² | Neurocerebellar (ataxia) | [11] |

| Micronized | 150 mg/m² | - | - | 150 mg/m² | Neurotoxicity (reversible vision loss) | [12][13] |

| Micronized | 300 mg/m² | - | - | 300 mg/m² (in a separate study) | Cerebellar ataxia, confusion | [14] |

| Orotate Salt (CTO) with Temozolomide | 219 - 812.5 mg/m² | - | - | 600 mg/day (fixed dose) | Fatigue, constipation, nausea, hypophosphatemia | [15] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; MTD: Maximum Tolerated Dose.

Table 3: Clinical Efficacy of CAI in Non-Small Cell Lung Cancer (Phase III)

| Treatment Group | Median Progression-Free Survival (PFS) | 95% Confidence Interval (CI) | Hazard Ratio (HR) | p-value | Objective Response Rate (ORR) | Reference |

| Chemotherapy + CAI | 134 days | 127–139 | 0.690 | 0.003 | 34.6% | [16] |

| Chemotherapy + Placebo | 98 days | 88–125 | 25.0% | [16] |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytostatic activity of a compound.

-

Cell Seeding: Plate tumor cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Add varying concentrations of this compound (e.g., 0-50 µM) to the wells.[17]

-

Incubation: Incubate the plates for 72 hours.[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

The following diagram outlines the workflow for a typical in vitro cell proliferation assay.

Rat Aortic Ring Assay for Angiogenesis

This ex vivo assay provides a robust model for studying angiogenesis.

-

Aorta Excision: Excise the thoracic aorta from a euthanized rat.

-

Ring Preparation: Cut the aorta into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.

-

Treatment: Add culture medium containing various concentrations of this compound to the wells.

-

Incubation: Incubate the plates for 7-10 days to allow for the formation of microvessels.

-

Quantification: Quantify the extent of microvessel outgrowth from the aortic rings using microscopy and image analysis software.

Pharmacokinetic Studies in Rodents

This protocol outlines a typical pharmacokinetic study in rats.[9]

-

Dosing:

-

Oral: Administer a single dose of CAI suspended in a suitable vehicle (e.g., trioctanoin) via oral gavage.[9]

-

Intravenous: Administer a single bolus of CAI dissolved in an appropriate solvent via a tail vein.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.33, 1, 2, 4, 16, and 48 hours) via retro-orbital plexus puncture into EDTA-containing tubes.[9]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Analyze the plasma samples to determine the concentration of CAI using a validated analytical method (e.g., HPLC).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Clinical Development and Future Directions

This compound has undergone extensive clinical evaluation in various cancer types, including non-small cell lung cancer, renal cell carcinoma, and glioblastoma.[15][16][18] While it has shown promise in stabilizing disease and, in some cases, prolonging progression-free survival, its efficacy as a monotherapy has been modest.[16] The development of different formulations, such as the micronized version and the orotate salt (CTO), has aimed to improve its pharmacokinetic profile and reduce toxicity.[9][12]

Current research is exploring the use of CAI in combination with other anti-cancer agents, such as chemotherapy and targeted therapies, to enhance its therapeutic effect.[15][16] Additionally, its potent anti-angiogenic properties have led to its investigation in the treatment of neovascular retinal diseases, where it shows potential as a sustained-release therapy.[2]

The following diagram depicts the logical relationship in the development and investigation of different CAI formulations.

Conclusion

This compound represents a unique class of anti-cancer and anti-angiogenic agents that target a fundamental cellular process – calcium signal transduction. Its multifaceted mechanism of action, involving the inhibition of calcium influx and the modulation of numerous downstream signaling pathways, provides a strong rationale for its continued investigation. While challenges related to its pharmacokinetic profile and toxicity have been encountered, the development of improved formulations and its potential for combination therapies and new indications underscore its enduring relevance in drug development. This technical guide serves as a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of this intriguing molecule.

References

- 1. Facebook [cancer.gov]

- 2. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Inhibition of angiogenesis in liver metastases by this compound (CAI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New anti-angiogenesis agents: review of the clinical experience with carboxyamido-triazole (CAI), thalidomide, TNP-470 and interleukin-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. scholar.usuhs.edu [scholar.usuhs.edu]

- 8. Carboxyamido-triazole inhibits angiogenesis by blocking the calcium-mediated nitric-oxide synthase-vascular endothelial growth factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tacticaltherapeutics.com [tacticaltherapeutics.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Phase I clinical and pharmacokinetic study of oral this compound, a signal transduction inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I and pharmacokinetic study of a micronized formulation of this compound, a calcium signal transduction inhibitor: toxicity, bioavailability and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase I trial of micronized formulation this compound in patients with refractory solid tumors: pharmacokinetics, clinical outcome, and comparison of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multicenter Phase IB Trial of this compound Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Carboxyamidotriazole: An In-depth Technical Guide on its Impact on Intracellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyamidotriazole (CAI), a small molecule inhibitor, has demonstrated significant anti-tumor, anti-angiogenic, and anti-proliferative properties. Its primary mechanism of action involves the inhibition of non-voltage-operated calcium channels, leading to the modulation of several critical intracellular signaling pathways. This technical guide provides a comprehensive overview of the signaling cascades affected by CAI, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug development.

Core Mechanism of Action: Inhibition of Calcium Signaling

This compound's principal mechanism revolves around its ability to disrupt intracellular calcium homeostasis. It specifically targets and inhibits store-operated calcium entry (SOCE), a crucial process for replenishing intracellular calcium stores and sustaining calcium-dependent signaling.[1]

Impact on Store-Operated Calcium Entry (SOCE)

CAI has been shown to be a potent inhibitor of SOCE.[1] This inhibition disrupts the sustained influx of extracellular calcium that is necessary for a multitude of cellular processes, including proliferation and angiogenesis.[2][3] The anti-angiogenic activity of CAI is attributed to its action against the Orai1 protein, a key component of the Ca2+-release activated Ca2+ (CRAC) channel, which is vital for VEGF-evoked Ca2+ entry in endothelial cells.[3] By blocking the Orai1 channel, CAI effectively reduces intracellular calcium concentrations, thereby impeding endothelial cell migration and tube formation.[3]

Mitochondrial Calcium Import

Beyond its effects on plasma membrane channels, CAI also impacts mitochondrial calcium dynamics. Studies have revealed that CAI can inhibit mitochondrial calcium uptake.[4] This leads to an alteration of the mitochondrial inner-membrane potential and disrupts local calcium clearance, a process essential for maintaining capacitative calcium entry.[4]

Affected Signaling Pathways

The disruption of calcium signaling by this compound has cascading effects on several downstream intracellular signaling pathways that are critical for cell growth, survival, and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[5][6][7] CAI has been demonstrated to inhibit the activation of this pathway. By blocking calcium entry, CAI leads to a dose-dependent inhibition of mTORC1 activation, as evidenced by a decrease in the phosphorylation of mTORC1 itself and its downstream targets, 4E-BP1 and p70S6K.[1] This inhibition of the PI3K/Akt/mTOR pathway contributes to the anti-proliferative effects of CAI.[1]

MAPK/ERK Pathway

Apoptosis and Cell Survival Pathways

CAI has been shown to modulate the expression of key proteins involved in apoptosis. Specifically, it can reduce the intracellular levels of the anti-apoptotic protein Bcl-2.[8] This reduction in Bcl-2 enhances apoptotic cell death, suggesting that CAI's anti-tumor effect is, at least in part, due to the restoration of apoptotic pathways.[8] Furthermore, in some contexts, CAI can increase the levels of Bcl-2, suggesting a neuroprotective effect.[3] The combination of CAI with other agents, such as sorafenib, has been shown to synergistically induce apoptosis, accompanied by the activation of caspase-3 and PARP.[9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| HEK-293 | Proliferation Assay | Inhibition of cell proliferation | 1.6 µM | [4] |

| Lewis Lung Carcinoma, A549, NCI-H1975 | Proliferation Assay | Synergistic inhibition with sorafenib | Combination Index < 1 | [9] |

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Endpoint | Result | Reference |

| Murine Choroidal Neovascularization | Intravitreal injection of CAI-PLGA nanoemulsion (0.5 µg) | Reduction in CNV volume at day 7 | 50.73% reduction (p=0.0066) | [3] |

| Murine Choroidal Neovascularization | Intravitreal injection of CAI-PLGA nanoemulsion (1.0 µg) | Reduction in CNV volume at day 7 | 75.13% reduction (p=0.0001) | [3] |

| Murine Choroidal Neovascularization | Intravitreal injection of CAI-PLGA nanoemulsion (1.0 µg) | Reduction in CNV volume at day 14 | 69.48% reduction (p=0.030) | [3] |

| Advanced Solid Tumors (Phase I) | CTO monotherapy | Maximum Tolerated Dose | 427 mg/m²/day | [10] |

| Non-Small Cell Lung Cancer (Phase III) | CAI + Chemotherapy | Median Progression-Free Survival | 134 days (vs. 98 days with placebo) | [11] |

| Non-Small Cell Lung Cancer (Phase III) | CAI + Chemotherapy | Objective Response Rate | 34.6% (vs. 25.0% with placebo) | [11] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

-

Method: Cells are seeded in 96-well plates and treated with varying concentrations of CAI. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Western Blotting

-

Purpose: To determine the effect of CAI on the expression and phosphorylation status of specific proteins within a signaling pathway.

-

Protocol:

-

Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-mTOR, anti-Akt, anti-Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein levels.

-

Murine Choroidal Neovascularization (CNV) Model

-

Purpose: To evaluate the anti-angiogenic effects of CAI in an in vivo model of neovascular eye disease.

-

Protocol:

-

Induction of CNV: Laser photocoagulation is used to rupture Bruch's membrane in the eyes of mice (e.g., C57BL/6J strain), inducing the formation of new blood vessels.

-

Imaging and Quantification: The extent of neovascularization is assessed at specific time points (e.g., 7 and 14 days) using techniques such as fluorescein angiography (FA) and optical coherence tomography (OCT). The volume of the CNV lesions is quantified from the OCT images.

-

Histology: At the end of the experiment, eyes are enucleated, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histological examination.

-

Conclusion

This compound is a multifaceted small molecule inhibitor that exerts its primary anti-cancer and anti-angiogenic effects through the disruption of intracellular calcium signaling. This leads to the downstream inhibition of critical pathways such as the PI3K/Akt/mTOR cascade and the modulation of apoptosis-related proteins. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of CAI and the development of novel strategies targeting these signaling networks. The continued investigation into the intricate molecular mechanisms of CAI will undoubtedly pave the way for its optimized clinical application in the treatment of various malignancies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Essential role of calcium in vascular endothelial growth factor A-induced signaling: mechanism of the antiangiogenic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-induced inhibition of mitochondrial calcium import blocks capacitative calcium entry and cell proliferation in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Synergizes with Sorafenib to Combat Non-Small Cell Lung Cancer through Inhibition of NANOG and Aggravation of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A phase III, randomized, double-blind, controlled trial of this compound plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Carboxyamidotriazole in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxyamidotriazole (CAI), and its more bioavailable orotate salt (CTO), is a novel small molecule inhibitor of non-voltage-gated calcium channels. By modulating intracellular calcium signaling, CAI exerts pleiotropic anti-tumor effects, including the disruption of key signaling pathways implicated in glioblastoma (GBM) pathogenesis. Preclinical and clinical exploratory studies have highlighted its potential to inhibit GBM cell proliferation, invasion, and angiogenesis, particularly in combination with standard-of-care therapies such as temozolomide (TMZ). This technical guide provides a comprehensive overview of the foundational and recent research on CAI in glioblastoma, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to inform further research and development efforts in this challenging disease.

Introduction to this compound (CAI)

This compound is a synthetic small molecule that functions as a calcium channel blocker, specifically targeting non-voltage-dependent calcium channels. This mode of action disrupts the intricate calcium signaling cascades that are crucial for a multitude of cellular processes frequently hijacked by cancer cells, including proliferation, invasion, and the formation of new blood vessels (angiogenesis).[1] Early clinical development of CAI was hindered by issues of toxicity and poor bioavailability. The subsequent formulation of this compound Orotate (CTO) demonstrated improved bioavailability and a more favorable safety profile, reigniting interest in its clinical potential for difficult-to-treat cancers like glioblastoma.[2]

Preclinical Efficacy and Mechanism of Action in Glioblastoma

In vitro and in vivo preclinical studies have provided the foundational evidence for CAI's anti-glioblastoma activity. These investigations have elucidated its mechanism of action, demonstrating its impact on cell viability, invasion, and key signaling pathways.

Inhibition of Glioblastoma Cell Proliferation

CAI has been shown to inhibit the proliferation of multiple human glioblastoma cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for proliferation varies across different cell lines, suggesting a degree of heterogeneity in response.[3]

Table 1: In Vitro Inhibition of Glioblastoma Cell Proliferation by this compound (CAI) [3]

| Cell Line | IC50 for Proliferation (µM) |

| H4 | 1.5 - 44 |

| T98G | 1.5 - 44 |

| U373 | No effect |

| Other 5 cell lines | 1.5 - 44 |

Note: The original study tested eight cell lines, with specific IC50 values for each not individually detailed in the abstract, but presented as a range.

Inhibition of Glioblastoma Cell Invasion and Adhesion

A hallmark of glioblastoma is its highly invasive nature, which contributes significantly to tumor recurrence and therapeutic resistance. CAI has demonstrated a consistent ability to inhibit the invasive phenotype of glioma cell lines in vitro.[3]

Table 2: In Vitro Inhibition of Glioblastoma Cell Invasion by this compound (CAI) [3]

| Cell Line | IC50 for Invasion (Matrigel Assay) (µM) |

| Multiple Glioma Cell Lines | 13 - 28 |

CAI also impacts the adhesion of glioblastoma cells to extracellular matrix components, a critical step in the invasive process. Pretreatment with CAI has been shown to inhibit the adhesion of specific glioblastoma cell lines to tissue culture plastic and collagen type IV.[3] Furthermore, CAI decreases the production of type IV collagenases (matrix metalloproteinases MMP-2 and MMP-9), enzymes crucial for degrading the extracellular matrix and facilitating invasion.[3]

Table 3: In Vitro Effects of this compound (CAI) on Glioblastoma Cell Adhesion and Matrix Metalloproteinase Production [3]

| Effect | Cell Lines | Quantitative Data |

| Inhibition of Adhesion to Tissue Culture Plastic | H4, T98G, U373 | Not specified |

| Inhibition of Adhesion to Collagen Type IV | H4, T98G | Not specified |

| Decreased Production of 72 kDa (MMP-2) and 92 kDa (MMP-9) Collagenases | All cell lines tested | 16% to 93% inhibition |

In Vivo Synergism with Temozolomide

Preclinical xenograft models have been instrumental in demonstrating the in vivo potential of CTO, particularly in combination with the standard-of-care alkylating agent, temozolomide. In a U251 human glioblastoma xenograft mouse model, the combination of CTO and temozolomide resulted in a synergistic anti-tumor effect, leading to significantly greater tumor growth inhibition than temozolomide monotherapy.[4]

Table 4: In Vivo Efficacy of this compound Orotate (CTO) in a U251 Glioblastoma Xenograft Model [4]

| Treatment Group | Effect on Tumor Growth | Statistical Significance (vs. Vehicle) |

| CTO (342 mg/kg) | No significant inhibition | P = 0.615 |

| CTO (513 mg/kg) | Significant inhibition | P = 0.034 |

| Temozolomide (17 mg/kg) + CTO (513 mg/kg) | Synergistic and significant inhibition | P < 0.001 |

Signaling Pathways Modulated by this compound in Glioblastoma